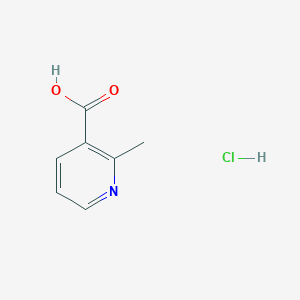

2-Methylnicotinic acid hydrochloride

Übersicht

Beschreibung

2-Methylnicotinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 2-methylpyridine-3-carboxylic acid hydrochloride . The CAS number for this compound is 21636-09-9 .

Molecular Structure Analysis

The molecular weight of this compound is 137.13600 . The molecular formula is C7H7NO2 . The structure of this compound includes a pyridine ring with a carboxylic acid group at the 3-position and a methyl group at the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 280.4ºC at 760mmHg . The exact mass is 137.04800 and the LogP value is 1.08820 . The melting point and density are not available .Wissenschaftliche Forschungsanwendungen

Neurotropic Action Synthesis

2-Methylnicotinic acid hydrochloride plays a role in the synthesis of neurotropic compounds. For instance, its derivatives have been used in the preparation of 2-Arylamino-6-methylnicotinic Acid Alkylamides, which are significant for studying neurotropic actions (Lebedev et al., 1981).

Antibacterial Studies

This compound is utilized in creating new transition metal complexes with antibacterial properties. Research shows that 2-Methylnicotinic acid, through its derivatives, can effectively bind with transition metals and exhibit antibacterial activities against various bacteria strains (Verma & Bhojak, 2018).

Microbial Production Studies

Investigations into the microbial production of hydroxynicotinic acid from nicotinic acid have employed 2-Methylnicotinic acid. This research helps in understanding the microbial pathways and the role of different compounds in these processes (Ueda & Sashida, 1998).

Enzymatic Reactions

Studies on 2-Methylnicotinic acid have also focused on its enzymatic reactions. For example, specific bacteria can degrade 6-methylnicotinic acid, where the degradation pathway starts with the hydroxylation at the C2 position, demonstrating the biochemical versatility of this compound (Tinschert et al., 1997).

Protein Derivatization

Research has shown that derivatives of 2-Methylnicotinic acid can be used in the derivatization of proteins, indicating its role in biochemistry and molecular biology (Tsumoto et al., 2003).

Synthesis of Chemical Complexes

The compound is significant in synthesizing various chemical complexes. For instance, it has been used in preparing coordination compounds with silver(I), demonstrating its utility in the field of coordination chemistry and materials science (Aakeröy & Beatty, 1999).

Magnetic Property Investigations

2-Methylnicotinic acid is also involved in the synthesis of compounds that are studied for their magnetic properties. This is important in materials science, particularly in the area of magnetic coordination complexes (Razquin-Bobillo et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 2-Methylnicotinic acid, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid release to the environment, and to wear protective clothing and eye protection when handling the compound .

Wirkmechanismus

Target of Action

2-Methylnicotinic acid hydrochloride, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), participate in many vital redox reactions . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the metabolism of niacin and the functioning of NAD-dependent pathways . The compound is involved in the pyridine nucleotide cycle (PNC), a seven-component pathway that is the major route for the biosynthesis of pyridine nucleotides . The degradation of NAD and its regeneration from the catabolites is a key part of this cycle .

Pharmacokinetics

Niacin is known to have good bioavailability when administered orally

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions, influencing various physiological processes . The compound’s action can therefore have wide-ranging effects on cellular function.

Biochemische Analyse

Biochemical Properties

2-Methylnicotinic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, where it acts as a precursor in the biosynthesis of NAD . This interaction is crucial for redox reactions and energy metabolism within cells. Additionally, this compound has been shown to modify RNA structures, particularly RNA G-quadruplexes, through selective 2’-hydroxyl acylation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and folding of RNA molecules, thereby impacting gene expression and translation . In plant cells, it regulates the formation of RNA G-quadruplex structures, which play a role in translation and growth modulation . Furthermore, its interaction with NAD-dependent enzymes affects cellular metabolism by modulating redox reactions and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to NAD-dependent enzymes, facilitating the conversion of nicotinic acid to NAD . This binding interaction is essential for maintaining cellular redox balance and energy metabolism. Additionally, this compound modifies RNA structures by forming 2’-O-adducts, which influence RNA stability and function . These modifications can lead to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to this compound has shown sustained modification of RNA structures, indicating its potential for long-term applications in RNA research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular metabolism and energy production by increasing NAD levels . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to NAD biosynthesis. It serves as a precursor for NAD, which is essential for various redox reactions and energy metabolism . The conversion of this compound to NAD involves several enzymes, including nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) . These enzymes facilitate the conversion of nicotinic acid to NAD, thereby supporting cellular metabolism and energy production.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is readily taken up by cells and distributed to different cellular compartments . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation within cells . This distribution is crucial for its role in modifying RNA structures and influencing cellular metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with NAD-dependent enzymes and RNA molecules . Additionally, it may be targeted to specific cellular compartments through post-translational modifications and targeting signals . This localization is critical for its role in regulating RNA structures and cellular metabolism.

Eigenschaften

IUPAC Name |

2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWIRGCRHNVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376471 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21636-09-9 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

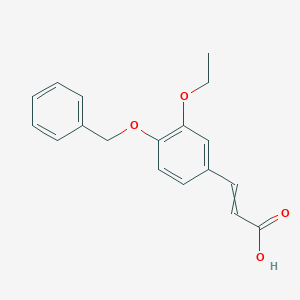

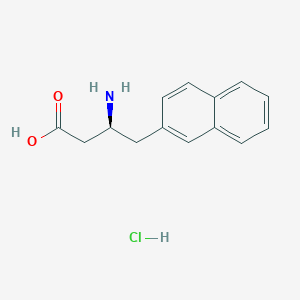

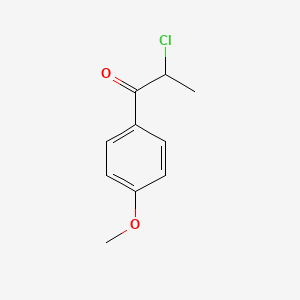

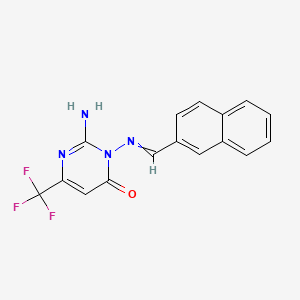

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)

![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)